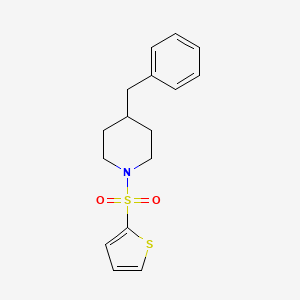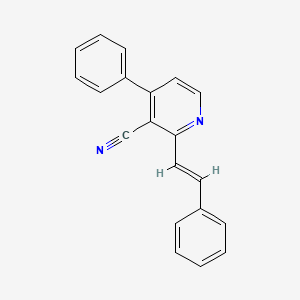![molecular formula C23H31N5O B5502585 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5502585.png)
4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate reactions highlighting the versatility of piperazine and pyrimidine derivatives. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, achieved through condensation reactions, demonstrates the complexity and precision required in synthesizing such compounds, involving multiple steps and specific conditions to ensure the desired product is obtained with high purity and yield (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The structure of related compounds, such as tert-butyl 4-methylpiperazine-1-carboxylate derivatives, reveals significant insights into their molecular conformation and interactions. Single crystal X-ray diffraction studies offer a detailed view of the crystalline structure, showcasing how molecular geometry, including bond lengths and angles, plays a crucial role in the compound's overall properties and reactivity (Anthal et al., 2018).
Chemical Reactions and Properties
Compounds with similar structural frameworks exhibit a range of chemical reactions, underpinning their chemical properties. For instance, the versatile precursor for the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) through microwave-assisted synthesis demonstrates the chemical reactivity and potential for creating a variety of structurally related compounds (Mekky et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of compounds like 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, are determined through various analytical techniques, including X-ray diffraction and DFT studies. These properties are crucial for understanding the compound's behavior in different environments and applications (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key aspects of understanding a compound's utility and potential applications. Investigations into related compounds, such as the synthesis and immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues, shed light on the functional capabilities and chemical behavior of these molecules (Jang et al., 2010).
Aplicaciones Científicas De Investigación
Plant Growth Regulation and Physiological Research
Compounds related to pyrimidine, including structures similar to 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, have been utilized in physiological research, particularly in studying plant growth regulation. These compounds, as inhibitors of specific cytochrome P-450 dependent monooxygenases, provide insights into the regulation of terpenoid metabolism, which is crucial for understanding phytohormone behavior, cell division, elongation, and senescence in plants (Grossmann, 1990).
Synthesis and Characterization for Biological Evaluation
Research has been conducted on the synthesis and characterization of compounds structurally related to 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine. These studies often focus on developing new synthetic methodologies, characterizing the compounds through various spectroscopic techniques, and evaluating their biological activities, such as antibacterial and anthelmintic properties. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar structural motif, has been synthesized and shown to exhibit moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Impact on Histamine Release and Cytotoxic Activity
Compounds within the pyrazolopyrimidine family, which share a resemblance in structural complexity to 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, have been studied for their effects on histamine release from rat peritoneal mast cells and for cytotoxic activities against human cancer cell lines. These studies indicate the potential for developing new therapeutic agents based on modifying the structural framework of compounds like 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine for specific biological targets (Quintela et al., 2001).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-23(2,3)19-8-6-18(7-9-19)21(29)27-16-14-26(15-17-27)20-10-11-24-22(25-20)28-12-4-5-13-28/h6-11H,4-5,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFCYZZRMGUGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)
![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)





![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)




![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)